Isoarecolone

Nicotinic receptor selectivity Muscarinic off-target activity Xenopus oocyte electrophysiology

Isoarecolone [100752-88-3] is a semi-rigid piperidine-based nicotinic acetylcholine receptor (nAChR) ligand, formally 1-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)ethanone. It is structurally derived from the betel-nut alkaloid arecoline and belongs to the arecolone/isoarecolone chemotype that has been explored as a scaffold for selective central nicotinic agonists.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 100752-88-3
Cat. No. B010153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoarecolone
CAS100752-88-3
Synonymsisoarecolone
isoarecolone hydrochloride
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CCN(CC1)C
InChIInChI=1S/C8H13NO/c1-7(10)8-3-5-9(2)6-4-8/h3H,4-6H2,1-2H3
InChIKeyYYJCSIKNHFNEQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoarecolone (CAS 100752-88-3): Compound Identity and Cholinergic Pharmacophore Overview


Isoarecolone [100752-88-3] is a semi-rigid piperidine-based nicotinic acetylcholine receptor (nAChR) ligand, formally 1-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)ethanone [1]. It is structurally derived from the betel-nut alkaloid arecoline and belongs to the arecolone/isoarecolone chemotype that has been explored as a scaffold for selective central nicotinic agonists [2]. Primary research demonstrates that isoarecolone acts as a selective partial agonist at α4* (particularly α4β2) nAChR subtypes, with minimal activation of muscarinic acetylcholine receptors (mAChRs) or α7 nAChRs [3].

Why Arecoline or Nicotine Cannot Simply Replace Isoarecolone in Nicotinic Research


Although isoarecolone shares the nicotinic pharmacophore with arecoline and nicotine, substitution is not straightforward because these compounds differ fundamentally in receptor subtype selectivity, muscarinic off-target liability, and intrinsic efficacy. Arecolone activates both nAChRs and mAChRs [1], while nicotine is a high-efficacy agonist that produces robust dopamine release and locomotor sensitization [2]. Isoarecolone, in contrast, is an α4β2*-selective partial agonist with minimal mAChR activity and reduced propensity to evoke dopamine-dependent behaviors [3]. These pharmacological differences directly affect experimental outcomes in addiction, cognition, and neuroprotection models, making generic interchange scientifically invalid.

Isoarecolone 100752-88-3: Quantified Differentiation Against Arecoline, Nicotine, and Varenicline


Muscarinic Selectivity: Isoarecolone Versus Arecoline at Human M1 and M3 Receptors

Isoarecolone demonstrates markedly reduced muscarinic receptor activation compared to its parent alkaloid arecoline. In Xenopus oocytes co-expressing human M1 and M3 mAChRs, 10 µM arecoline stimulated currents that were not significantly different from 10 µM ACh, and also produced strong desensitization of subsequent ACh responses. In contrast, 10 µM isoarecolone generated much smaller currents and failed to desensitize subsequent ACh responses, indicating minimal functional agonism at M1/M3 receptors [1]. This establishes a critical selectivity advantage over arecoline, which carries significant muscarinic liability.

Nicotinic receptor selectivity Muscarinic off-target activity Xenopus oocyte electrophysiology

Partial Agonist Efficacy at α4β2 Subtypes: Isoarecolone Versus Varenicline

At α4* nAChR subtypes defined by concatameric subunits, isoarecolone exhibits 30-40% efficacy relative to the full agonist acetylcholine (ACh) [1]. This efficacy is approximately two to three times higher than that reported for varenicline, a clinically approved α4β2 partial agonist [1]. The higher relative efficacy positions isoarecolone as a tool compound that may produce stronger tonic activation of α4β2 receptors in native tissues compared to varenicline, while still avoiding the full agonist activity of nicotine.

α4β2 nAChR partial agonism Efficacy comparison Drug discovery scaffold

Nicotinic Binding Affinity and Dopamine Release Potency: Isoarecolone Versus Nicotine

Isoarecolone is approximately 250 times less potent than nicotine at inhibiting [3H]-nicotine binding to rat brain membranes, and at least 20 times less potent than nicotine in evoking [3H]-dopamine release from striatal and frontal cortex synaptosomes [1]. Furthermore, the maximal dopamine release evoked by isoarecolone is lower than that produced by nicotine, particularly in frontal cortex, consistent with its partial agonist profile [1]. These data establish that isoarecolone produces weaker and constrained activation of the mesolimbic dopamine pathway compared to nicotine.

Nicotinic binding Dopamine release Synaptosome assay

Locomotor Sensitization and Behavioral Pharmacology: Isoarecolone Versus Nicotine

In rats chronically treated with nicotine, nicotine and the nicotinic agonist PMP dose-dependently increase ambulation. Isoarecolone, in contrast, did not increase ambulation at doses that were active in other behavioral procedures [1]. Additionally, in a nicotine discrimination paradigm, isoarecolone was approximately 10 times more potent at decreasing ambulation than would be predicted from its potency in ligand-binding and discriminative stimulus assays [1]. These results indicate that isoarecolone's pharmacodynamic action differs qualitatively from that of nicotine and PMP, likely reflecting its partial agonist profile.

Locomotor activity Behavioral sensitization Nicotine discrimination

Self-Administration and Reinstatement: Isoarecolone's Reduced Abuse Liability Versus Nicotine

In intravenous self-administration paradigms, isoarecolone (0.3 or 1.0 mg/kg/infusion) did not maintain responding above saline extinction levels, whereas nicotine (0.03 mg/kg/infusion) robustly maintained self-administration [1]. In a nicotine-seeking reinstatement model, priming doses of isoarecolone (1-20 mg/kg s.c.) produced significantly less reinstatement of nicotine-seeking behavior compared to nicotine (0.1-0.4 mg/kg s.c.) [1]. These data directly demonstrate isoarecolone's minimal reinforcing properties and reduced ability to trigger relapse-like behavior.

Nicotine self-administration Reinstatement Abuse liability

Isoarecolone (100752-88-3): Evidence-Backed Application Scenarios for Scientific Procurement


Selective α4β2 nAChR Tool for In Vitro Electrophysiology and Receptor Pharmacology

Isoarecolone is the preferred compound when electrophysiological studies require selective activation of α4β2 nAChR subtypes without coincident muscarinic receptor activation. Its minimal activity at M1/M3 mAChRs (unlike arecoline) and lack of α7 silent agonism (confirmed by non-potentiation with PNU-120596) ensure that observed nicotinic responses are not confounded [1]. Its intermediate efficacy (30-40% of ACh) allows exploration of partial agonist pharmacology distinct from both full agonists (nicotine) and very low-efficacy ligands (varenicline) [1].

In Vivo Behavioral Pharmacology Probing Nicotinic Contributions to Cognition Without Addiction Confounds

Isoarecolone is well-suited for studies examining the role of α4β2 nAChRs in attention, memory, and executive function, because it lacks the dopamine-releasing and locomotor-sensitizing properties of nicotine [2]. Its reduced abuse liability, demonstrated by the absence of robust intravenous self-administration and attenuated reinstatement of nicotine-seeking, makes it a safer chronic-dosing tool for cognitive enhancement research [3].

Medicinal Chemistry Scaffold for Developing Smoking and Betel Quid Cessation Agents

Isoarecolone represents a key starting point for medicinal chemistry optimization programs targeting α4β2*-selective partial agonists for addiction therapeutics. Its scaffold retains the α4* selectivity of arecoline while eliminating the muscarinic activity (a critical liability of the parent alkaloid) and the α7 silent agonism [1]. Structure-activity relationship (SAR) studies around the isoarecolone core can leverage the available synthesis routes from 4-acetylpyridine [4] and the established electrophysiological assays in Xenopus oocytes [1].

Reference Standard for Dopamine Release and Locomotor Activity Comparative Studies

Isoarecolone serves as a benchmark low-potency, low-efficacy nicotinic partial agonist in dopamine release assays (EC50 ~10 µM vs nicotine 0.5 µM) and locomotor sensitization paradigms [2]. It is particularly useful as a negative control for nicotine-induced hyperlocomotion and as a positive control for subtype-selective partial agonism in drug discrimination studies, where it fully generalizes to the nicotine cue [5].

Quote Request

Request a Quote for Isoarecolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.